Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy-
Beschreibung
Evolution of Acetanilide Derivatives in Medicinal Chemistry
Acetanilide (N-phenylacetamide) emerged in 1886 as the first synthetic antipyretic and analgesic drug under the trade name Antifebrin. Its clinical use declined due to methemoglobinemia risks, but its structural simplicity inspired derivatives like phenacetin (introduced in 1887) and paracetamol (identified in 1948 as its active metabolite). These compounds established acetanilide’s role as a foundational scaffold for drug discovery.
In the mid-20th century, acetanilide derivatives became critical intermediates for sulfonamide antibiotics, such as sulfanilamide, through reactions with chlorosulfonic acid. Modern research explores hybrid molecules combining acetanilide’s acetamido group with bioactive moieties. For example, recent studies synthesized tertiary amide derivatives of acetanilide to enhance antitumor and antimicrobial activities.
Table 1: Key Acetanilide Derivatives and Their Applications
Historical Development of Nitrogen Mustard Compounds
Nitrogen mustards, originating as chemical warfare agents (e.g., HN-1, HN-2, HN-3), were repurposed as chemotherapeutics after World War II. Their mechanism involves DNA alkylation via aziridinium intermediates, causing cross-links that inhibit replication. Mustine (HN2), the first nitrogen mustard drug, treated lymphomas but faced toxicity limitations. Subsequent derivatives like chlorambucil and cyclophosphamide improved selectivity and safety.
Bis(2-bromoethyl)amino groups, introduced in the 1960s, enhanced alkylation efficiency. For instance, bis(2-bromoethyl)amine hydrobromide became a precursor for prodrugs activated by nitroreductases in targeted therapies.
Discovery and Initial Research of Bis(2-bromoethyl)amino Functional Groups
The bis(2-bromoethyl)amino moiety was first synthesized in 1897 by Gabriel and Eschenbach. Its reactivity stems from bromine’s leaving-group ability, facilitating aziridinium ion formation under physiological conditions. Early applications focused on covalent DNA binding, but poor selectivity limited clinical use.
In the 1990s, prodrug strategies emerged to mitigate toxicity. Compounds like 5-[N,N-bis(2-bromoethyl)amino]-2,4-dinitrobenzamide demonstrated tumor-selective activation via Escherichia coli nitroreductase, reducing off-target effects.
Research Significance in Pharmaceutical Science
The integration of acetanilide’s aromatic core with bis(2-bromoethyl)amino groups represents a convergence of two pharmacophores:
- Acetanilide’s pharmacokinetic profile : Enhances solubility and membrane permeability.
- Nitrogen mustard’s cytotoxicity : Enables DNA cross-linking at guanine N7 positions.
This hybrid design aims to improve tumor targeting while retaining alkylating potency. For example, N-[3-[2-(bis(2-bromoethyl)amino)ethyl]-4-methoxy-phenyl]acetamide (CAS 101651-56-3) combines a methoxy-acetanilide scaffold with a brominated mustard, optimizing DNA interaction and metabolic stability.
Contemporary Scientific Interest and Research Landscape
Current studies focus on:
- Structure-activity relationships : Modifying substituents on the acetanilide ring to fine-tune DNA binding and solubility.
- Targeted delivery systems : Conjugating bis(2-bromoethyl)amino compounds to antibodies or peptides for site-specific activation.
- Broad-spectrum applications : Investigating antiviral and antimicrobial potentials, as seen in bis(l-amino acid) ester prodrugs of tenofovir.
Table 2: Recent Advances in Acetanilide-Nitrogen Mustard Hybrids
Eigenschaften
IUPAC Name |
N-[3-[2-[bis(2-bromoethyl)amino]ethyl]-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2N2O2/c1-12(20)18-14-3-4-15(21-2)13(11-14)5-8-19(9-6-16)10-7-17/h3-4,11H,5-10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAAUUXICVWPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CCN(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144093 | |
| Record name | Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101651-56-3 | |
| Record name | N-(3-(2-(Bis(2-bromoethyl)amino)ethyl)-4-methoxyphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101651563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(2-(BIS(2-BROMOETHYL)AMINO)ETHYL)-4-METHOXYPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W32FQ8W9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Electrophilic Methoxylation of Acetanilide
Methoxy group introduction typically proceeds via EAS using methylating agents. A documented approach involves:
Directed Ortho-Metalation (DoM)
For regioselective 3'-substitution, a DoM strategy using a directing group (e.g., acetanilide’s carbonyl) can position subsequent functionalization:
-
Lithiation : Treat acetanilide with LDA (lithium diisopropylamide) at −78°C in THF.
-
Methoxy Introduction : Quench with trimethyl borate followed by oxidative workup.
-
Advantage : Higher regiocontrol compared to EAS.
Installation of the Ethylene-Bridged Bis(2-bromoethyl)amine Group
Sequential Alkylation of a Primary Amine
A plausible route involves:
-
Primary Amine Synthesis : Introduce a 3'-aminoethyl group via:
-
Bis-Alkylation with 1,2-Dibromoethane :
Use of Preformed Bis(2-bromoethyl)amine
Sourcing or synthesizing bis(2-bromoethyl)amine (CAS 73296-85-4) as a building block enables direct coupling:
-
Synthesis of Bis(2-bromoethyl)amine :
-
Coupling to 3'-Aminoethyl-4'-methoxyacetanilide :
Optimization and Industrial Considerations
Solvent and Catalyst Systems
Byproduct Management
-
Bromide Scavengers : AgNO₃ or ion-exchange resins minimize bromide interference in subsequent steps.
-
Recycling : Methanol and catalysts (e.g., FeCl₃) are recoverable via distillation and filtration, reducing waste.
Analytical Characterization
Critical analytical data for the target compound would include:
-
¹H NMR : Expected signals at δ 2.03 (acetylmethyl), 3.78 (methoxy), 3.4–3.6 (ethylene linker), and 6.6–7.3 (aromatic protons).
-
HPLC Purity : >98% using C18 columns with acetonitrile/water gradients.
-
Elemental Analysis : Confirm Br content (~32.1% theoretical for C₁₅H₂₁Br₂N₂O₂).
Comparative Methodologies
Analyse Chemischer Reaktionen
Types of Reactions
Orcinol undergoes various chemical reactions, including oxidation, methylation, and condensation reactions. For example, it can be oxidized in an ammoniacal solution to form orcein, a natural dye . It also undergoes O-methylation with dimethyl sulfate .
Common Reagents and Conditions
Oxidation: Ferric chloride is commonly used, giving a bluish-violet coloration with the aqueous solution of orcinol.
Methylation: Dimethyl sulfate is used for O-methylation.
Condensation: Sodium is used to aid the condensation of acetone dicarboxylic ester.
Major Products
Orcein: Formed through the oxidation of orcinol in an ammoniacal solution.
Methylated Derivatives: Formed through methylation reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Orcinol und seinen Derivaten umfasst verschiedene molekulare Ziele und Signalwege. Zum Beispiel übt Orcinolglucosid seine antidepressiven Wirkungen aus, indem es mit bestimmten Enzymen und Signalwegen interagiert, die an der Neurotransmitterregulation beteiligt sind. Die antioxidativen Eigenschaften von Orcinol werden seiner Fähigkeit zugeschrieben, Elektronen oder Wasserstoffatome zu spenden und so freie Radikale zu neutralisieren.
Wirkmechanismus
The mechanism of action of orcinol and its derivatives involves various molecular targets and pathways. For instance, orcinol glucoside exerts its antidepressant effects by interacting with specific enzymes and pathways involved in neurotransmitter regulation . Orcinol’s antioxidant properties are attributed to its ability to donate electrons or hydrogen atoms, neutralizing free radicals .
Vergleich Mit ähnlichen Verbindungen
Core Structural Differences
The table below highlights key structural and functional differences between the target compound and related acetanilide derivatives:
Functional Group Analysis
- Methoxy Group (4'-Position): The methoxy group in the target compound is structurally analogous to phenacetin’s ethoxy group but smaller.
- Bromoethyl groups are highly reactive, forming covalent bonds with DNA or proteins, which may confer cytotoxicity or genotoxicity .
Toxicity and Metabolism
- Acetanilide: Metabolized to aniline and acetaminophen, with acetaminophen’s reprotoxic risks (e.g., testicular cancer in offspring) noted in animal studies .
- Target Compound: The bromoethyl groups may generate reactive intermediates during metabolism, increasing toxicity risks compared to parent acetanilide. Its metabolites could include bromoethylamines or ethylene derivatives, which are known carcinogens .
- Phenacetin: Withdrawn due to nephrotoxicity linked to its ethoxy group, underscoring how minor structural changes (e.g., methoxy vs. ethoxy) impact safety .
Biologische Aktivität
Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- is a synthetic compound with a complex structure that combines an acetanilide core with a bis(2-bromoethyl)amino group. Its unique chemical properties suggest potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : N-[3-[2-[bis(2-bromoethyl)amino]ethyl]-4-methoxyphenyl]acetamide
- Molecular Formula : C15H22Br2N2O2
- CAS Number : 56266-58-1
The presence of bromine atoms in its structure indicates potential reactivity, which may enhance its interactions with biological targets.
Acetanilide derivatives are primarily known for their analgesic and antipyretic properties. The specific mechanisms through which Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- exerts its biological effects are not extensively documented; however, similar compounds have shown interactions with various biological systems:
- Enzyme Interaction : Preliminary studies suggest that compounds with similar structures may interact with enzymes involved in pain and inflammation pathways. This interaction could lead to inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Cellular Uptake : The bromoethyl groups may facilitate cellular uptake and enhance the compound's bioavailability, potentially increasing its efficacy in therapeutic applications.
Table 1: Comparison of Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Acetanilide | C8H9NO | Known analgesic |
| N-(2-Bromoethyl)-p-toluidine | C10H12BrN | Contains bromoethyl group |
| Ethyl 4-(bromomethyl)benzoate | C10H11BrO2 | Similar bromoalkyl group |
This table highlights compounds with structural similarities that may provide insight into the biological activity of Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy-.
Q & A
Basic: What synthetic methodologies are recommended for preparing brominated acetanilide derivatives?
Answer:
The synthesis of brominated acetanilide derivatives typically involves electrophilic aromatic substitution or alkylation reactions. A validated approach includes:
- Bromination Protocol : Dissolve acetanilide in a 95% ethanol/acetic acid mixture, add NaBr, and cool to ≤5°C in an ice bath. Introduce NaOCl (from household bleach) dropwise under controlled conditions to avoid excessive exothermic reactions. Neutralize residual bromine with Na₂S₂O₃ and NaOH, followed by vacuum filtration and recrystallization (water or ethanol/water mixtures are optimal solvents) .
- Critical Parameters : Maintain stoichiometric ratios (e.g., 7.4 mmol acetanilide : 8.3 mmol NaOCl), ice-bath temperature to suppress side reactions, and solvent polarity adjustments to enhance yield.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., IR, NMR) for structurally complex acetanilide derivatives?
Answer:
Discrepancies in spectroscopic assignments often arise from conformational flexibility or overlapping signals. Methodological strategies include:
- Multi-Technique Validation : Combine IR (amide-I band analysis at ~1660 cm⁻¹) with ¹H/¹³C NMR to cross-validate substituent effects. For example, methoxy groups show distinct δ 3.7–3.9 ppm (¹H) and δ 55–60 ppm (¹³C), while bromoethyl groups exhibit splitting patterns in aliphatic regions .
- Computational Aids : Use density functional theory (DFT) simulations to predict vibrational modes and chemical shifts, aligning with experimental data. Adjust Lennard-Jones parameters for bromine atoms to improve accuracy .
Basic: What purification techniques optimize yield and purity for acetanilide derivatives?
Answer:
Recrystallization is the gold standard for acetanilide derivatives:
- Solvent Selection : Test solvents (water, 50% ethanol, 95% ethanol) via microscale solubility tests. For brominated derivatives, ethanol/water mixtures (1:1) often yield >85% recovery due to temperature-dependent solubility gradients .
- Thermodynamic Considerations : Monitor melting point ranges (e.g., acetanilide derivatives typically melt at 110–135°C). A narrow range (<2°C) indicates high purity.
Advanced: What strategies address discrepancies between predicted and experimental solubility of substituted acetanilides?
Answer:
Excess solubility (ln xE) deviations arise from inadequate parameterization of substituent effects (e.g., bromoethyl or methoxy groups):
- Simulation Adjustments : Reparameterize electrostatic and Lennard-Jones terms for bromine atoms in molecular dynamics (MD) models. For example, overprediction of ln xE by ~1.5 log units in phenacetin analogs requires recalibrating ethoxy group interactions .
- Experimental Validation : Measure solubility in binary solvent systems (e.g., water/ethanol) at 25–60°C and compare with COSMO-RS predictions to identify systematic errors .
Basic: How should researchers assess the stability of bromoethyl-substituted acetanilides under experimental conditions?
Answer:
Stability profiling involves:
- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect decomposition exotherms. Derivatives with labile bromoethyl groups may degrade above 80°C.
- Hydrolytic Stability : Incubate compounds in pH 7.4 buffer at 37°C for 24–72 hours, monitoring via HPLC for debromination or methoxy group cleavage .
Advanced: How do bromoethyl and methoxy substituents modulate the pharmacological activity of acetanilide derivatives?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Bromoethyl Groups : Enhance alkylating activity, potentially targeting DNA crosslinking in anticancer applications. However, they may increase toxicity (e.g., reprotoxic risks linked to acetaminophen metabolites) .
- Methoxy Groups : Improve metabolic stability by reducing cytochrome P450 oxidation. Compare with analogs like phenacetin, where ethoxy groups increase solubility but shorten half-life .
Basic: What analytical methods confirm the structural integrity of acetanilide derivatives post-synthesis?
Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40) to assess purity (>95% area).
- Spectroscopy :
Advanced: How can researchers mitigate synthetic challenges in introducing bis(2-bromoethyl)amino groups?
Answer:
- Alkylation Optimization : Use Schotten-Baumann conditions (e.g., 2-bromoethylamine hydrochloride with acetanilide in dichloromethane, 0°C, pH 10–12) to minimize polyalkylation.
- Side Reaction Control : Add KI to catalyze bromide displacement and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
